molecular formula C23H28N6O2 B2642049 1-(4-ethoxyphenyl)-5-methyl-N-(4-(4-methylpiperazin-1-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 924837-79-6

1-(4-ethoxyphenyl)-5-methyl-N-(4-(4-methylpiperazin-1-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2642049
CAS No.: 924837-79-6
M. Wt: 420.517
InChI Key: KJXZCYDFMBMZCJ-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-5-methyl-N-(4-(4-methylpiperazin-1-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The unique structure of this compound, featuring a triazole ring, ethoxyphenyl, and piperazine moieties, makes it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethoxyphenyl)-5-methyl-N-(4-(4-methylpiperazin-1-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) salts under mild conditions.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with a nucleophile.

    Incorporation of the Piperazine Moiety: The piperazine ring is typically introduced via a nucleophilic substitution reaction, where a piperazine derivative reacts with an appropriate electrophile.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the triazole ring, forming corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the triazole ring or the carboxamide group, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are employed under conditions such as reflux or room temperature, depending on the specific reaction.

Major Products:

    Oxidation: Alcohols, ketones, and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic processes.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine:

    Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound could be explored for its potential to inhibit bacterial or fungal growth.

    Anticancer Research: The compound’s ability to interact with biological targets could make it a candidate for anticancer drug development.

Industry:

    Pharmaceuticals: The compound can be used as an intermediate in the synthesis of more complex pharmaceutical agents.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-5-methyl-N-(4-(4-methylpiperazin-1-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The piperazine moiety may enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The ethoxyphenyl group can interact with hydrophobic pockets in proteins, stabilizing the compound-protein complex.

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)-5-methyl-N-(4-(4-methylpiperazin-1-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide
  • 1-(4-Chlorophenyl)-5-methyl-N-(4-(4-methylpiperazin-1-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide

Comparison:

  • Uniqueness: The presence of the ethoxy group in 1-(4-ethoxyphenyl)-5-methyl-N-(4-(4-methylpiperazin-1-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide distinguishes it from its analogs, potentially altering its pharmacokinetic and pharmacodynamic properties.
  • Activity: The specific substitutions on the aromatic rings can significantly impact the compound’s biological activity, making each derivative unique in its interactions with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-(4-ethoxyphenyl)-5-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O2/c1-4-31-21-11-9-20(10-12-21)29-17(2)22(25-26-29)23(30)24-18-5-7-19(8-6-18)28-15-13-27(3)14-16-28/h5-12H,4,13-16H2,1-3H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXZCYDFMBMZCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)N4CCN(CC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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